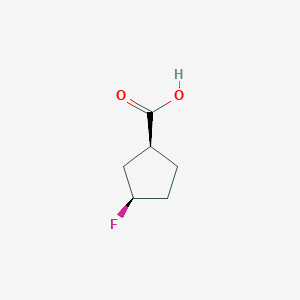
3,4-Bis(benzyloxy)pyridine
Übersicht
Beschreibung
3,4-Bis(benzyloxy)pyridine is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Bis(benzyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(benzyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Polyimides
A study by Wang et al. (2006) in Polymer explores the synthesis and characterization of new polyimides derived from a pyridine-containing aromatic dianhydride monomer, showing applications in creating strong and flexible polyimide films with good thermal stability and outstanding mechanical properties (Wang et al., 2006).
Coordination Polymers and Macrocycles with Silver Ions
Another research by Oh et al. (2005) in Inorganic Chemistry reports on the formation of coordination polymers and a macrocycle from reactions between flexible bis(2-pyridyl) ligands and AgCF3SO3, indicating potential applications in the field of coordination chemistry (Oh et al., 2005).
Regioselective Synthesis in Organic Chemistry
Sanad et al. (2021) in the Journal of Molecular Structure discuss the regioselective synthesis of Bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units, demonstrating the compound's applications in organic synthesis and theoretical calculations (Sanad et al., 2021).
Lanthanide-Based Coordination Polymers
A study by Sivakumar et al. (2011) in Inorganic Chemistry details the synthesis of lanthanide-based coordination polymers from derivatives of 3,5-dihydroxy benzoates, highlighting applications in photophysical properties and spectroscopic techniques (Sivakumar et al., 2011).
Conducting Polymers from Low Oxidation Potential Monomers
Research by Sotzing et al. (1996) in Macromolecules presents the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, suggesting applications in the field of electrochemistry and materials science (Sotzing et al., 1996).
Photodynamic Activity in Medicinal Chemistry
Barut et al. (2019) in the European Journal of Medicinal Chemistry discuss the synthesis and properties of BODIPY compounds with 3,4-bis(3-pyridin-3-ylpropoxy)benzyl groups, indicating their potential as photosensitizer agents for cancer treatment (Barut et al., 2019).
Structural and Spectroscopic Properties in Polymer Chemistry
Monkman et al. (2002) in the Journal of the American Chemical Society report on the effects of protonation on the structural and spectroscopic properties of related compounds, relevant to polymer chemistry and materials science (Monkman et al., 2002).
Eigenschaften
IUPAC Name |
3,4-bis(phenylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-7-16(8-4-1)14-21-18-11-12-20-13-19(18)22-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBNZTGYDJEBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8013033.png)



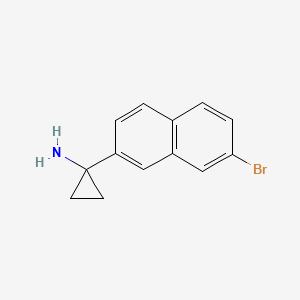
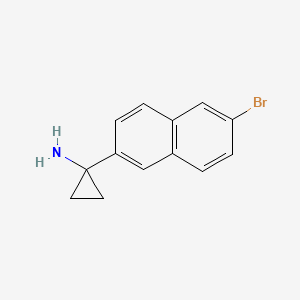
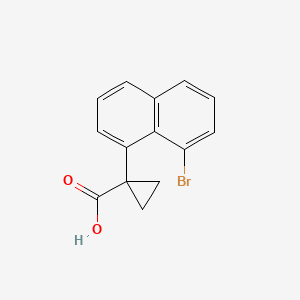

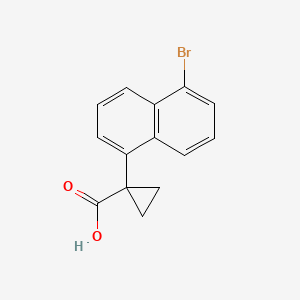
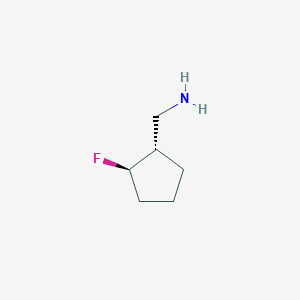

![[(1S,3R)-3-fluorocyclopentyl]methanol](/img/structure/B8013134.png)
